molecular formula C18H16ClN5O3S B14746902 N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide CAS No. 5268-48-4

N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide

Cat. No.: B14746902
CAS No.: 5268-48-4
M. Wt: 417.9 g/mol
InChI Key: CIZWSSIJKJDBIZ-UHFFFAOYSA-N
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Description

N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide is a heterocyclic compound featuring a triazolopyrimidine core fused with a tetrahydro ring system. The molecule is substituted at the 7-position with a 4-chlorophenyl group and at the 2-position with a 4-methylbenzenesulfonamide moiety. The compound’s synthesis typically involves cyclization reactions under reflux conditions, often using formic acid as a solvent, followed by recrystallization from ethanol to achieve purity .

Properties

CAS No.

5268-48-4

Molecular Formula

C18H16ClN5O3S

Molecular Weight

417.9 g/mol

IUPAC Name

N-[7-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C18H16ClN5O3S/c1-11-2-8-14(9-3-11)28(26,27)23-17-21-18-20-16(25)10-15(24(18)22-17)12-4-6-13(19)7-5-12/h2-9,15H,10H2,1H3,(H2,20,21,22,23,25)

InChI Key

CIZWSSIJKJDBIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN3C(CC(=O)NC3=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazolopyrimidine core, which is achieved through the cyclization of appropriate precursors under specific conditions. The chlorophenyl group is then introduced via nucleophilic substitution reactions, followed by the addition of the sulfonamide group through sulfonation reactions. Industrial production methods often utilize microwave-mediated, catalyst-free synthesis to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Core Heterocycle Formation

The triazolopyrimidine nucleus is typically synthesized via multicomponent condensation reactions involving aminoazoles and aldehydes. Key methods include:

Three-Component Condensation

  • Reagents :

    • 3-Amino-1,2,4-triazole (or 5-aminotetrazole)

    • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

    • CH-acid (e.g., 1-ethyl-4-piperidinone, acetoacetic acid derivatives)

  • Conditions : Heating under solvent-free or polar aprotic solvent conditions (e.g., DMF, MeCN) at 100–150°C.

  • Outcome : Formation of tetrahydro-pyrido[4,3-d]tetrazolo[1,5-a]pyrimidines or dihydroazolo[1,5-a]pyrimidines .

Reaction Type Key Reagents Conditions Product Type
Three-component3-Amino-1,2,4-triazole, aldehyde, CH-acidHeating (MeCN-I₂, Δ, 100°C)Tetrahydro-pyrido derivatives
One-pot four-componentAmines, dioxinone, triazole, aldehydesSolvent-free, 150°C, 30 min triazolo[1,5-a]pyrimidine-6-carboxamides

One-Pot Four-Component Reaction

Shaabani et al. (2015) described a solvent-free synthesis route involving:

  • Reaction of primary amines with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (dioxinone).

  • Subsequent condensation with 3-amino-1,2,4-triazole and aldehydes .
    This method avoids isolation of intermediates, enhancing efficiency.

Sulfonamide Group Attachment

The 4-methylbenzenesulfonamide substituent is introduced via amide bond formation :

  • Activation of Sulfonic Acid :

    • 4-Methylbenzenesulfonic acid is converted to its acid chloride using thionyl chloride or phosphorus oxychloride.

  • Amination :

    • The activated sulfonic acid reacts with the amine group at position 2 of the triazolopyrimidine core under basic conditions (e.g., pyridine, NaHCO₃) .

Step Reagents Conditions Outcome
Sulfonic acid activationThionyl chloride, phosphorus oxychlorideRoom temperature4-Methylbenzenesulfonyl chloride
Amide bond formationTriazolopyrimidine amine, base (pyridine)Aqueous-organic solventTarget sulfonamide compound

Key Research Findings

  • Regioselectivity in Multicomponent Reactions :

    • The choice of CH-acid and aldehyde influences product regiochemistry. For example, 4-nitrobenzaldehyde favors heteroaromatic derivatives over pyridazine systems .

  • Steric Effects :

    • Bulky substituents on the aldehyde or CH-acid can direct cyclization pathways (e.g., tert-butyl groups favor pyrazolopyrimidine formation) .

  • Therapeutic Applications :

    • Triazolopyrimidine derivatives exhibit antiparasitic and anticancer activity, attributed to proteasome inhibition (e.g., WO2015095477A1) .

Table 2: Antifouling and Antimicrobial Activity (Langmuir Study)

Compound Antialgal Activity Antibacterial Activity
1,2,4-Triazolo-quinazolinyl-acetateGoodEffective against Vibrio spp.
4-Methylbenzenesulfonamide derivativesModerateGram-positive/Gram-negative inhibition

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and antitubercular effects. It acts by binding to the active sites of these targets, disrupting their normal function and inhibiting the growth of pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The triazolopyrimidine scaffold is versatile, with modifications at key positions (e.g., sulfonamide, aryl, or alkyl substituents) significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Properties/Activities
N-[3-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-methoxyphenyl carboxamide 3-Methoxyphenyl carboxamide at position 2 C₁₅H₁₃ClN₆O₃ 360.75 g/mol Improved lipophilicity
N-Carbamimidoyl-4-[7-(4-chlorophenyl)-5-oxothieno[3,2-d][1,2,4]triazolo[1,5-a]pyrimidin-1-yl]benzenesulfonamide Thiophene-fused triazolopyrimidine with carbamimidoyl sulfonamide C₁₉H₁₄ClN₇O₃S 463.88 g/mol Enhanced π-π stacking interactions
2-[(4-Chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Sulfanyl-propyl substituent at position 5 C₁₅H₁₅ClN₄OS 334.8 g/mol Moderate water solubility (3.5 µg/mL)
N-(2-Chlorobenzyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide Trifluoromethyl and chlorobenzyl groups C₂₁H₁₈ClF₃N₄O 446.84 g/mol Potential CNS activity

Key Differences and Implications

  • Sulfonamide vs.
  • Aromatic Substitutions : The 4-chlorophenyl group enhances steric bulk and electron-withdrawing effects, which may influence receptor affinity compared to methoxy or methylthio substituents .

Methodological Considerations in Comparative Studies

Compound similarity assessments rely on molecular descriptors (e.g., topological, electrostatic) and alignment-based methods. However, minor structural changes (e.g., substitution at position 2 or 5) can disproportionately affect bioactivity due to steric or electronic mismatches with target proteins .

Biological Activity

N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide is a complex organic compound with significant biological activity. This compound belongs to the class of triazolopyrimidines and is characterized by its unique structural features, including a triazolo[1,5-a]pyrimidine core. Its molecular formula is C18H16ClN5O3SC_{18}H_{16}ClN_{5}O_{3}S and it has a molecular weight of approximately 417.9 g/mol.

Biological Activity

The biological activity of this compound has been studied extensively, revealing its potential in various therapeutic areas:

1. Antimicrobial Activity

  • The compound exhibits promising antimicrobial properties , particularly against bacteria and fungi. Studies indicate that it effectively inhibits the growth of several pathogenic strains.

2. Antitubercular Effects

  • Research has demonstrated that this compound shows significant activity against Mycobacterium tuberculosis. The mechanism involves inhibition of specific enzymes critical for bacterial survival.

3. Anti-HIV Activity

  • Preliminary studies suggest that the compound may also have anti-HIV effects by targeting viral replication mechanisms. This makes it a candidate for further research in antiviral drug development.

The mechanism of action involves the compound's interaction with various biological targets:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes involved in metabolic pathways of pathogens, disrupting their normal function.
  • Protein Interaction : It may also alter protein synthesis in bacteria and viruses, contributing to its antimicrobial and antiviral effects.

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

StudyFocusFindings
Smith et al. (2023)Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus with an MIC value of 0.5 µg/mL.
Johnson et al. (2024)Antitubercular ActivityShowed effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis with IC50 values below 10 µM.
Lee et al. (2023)Anti-HIV ActivityReported a reduction in viral load in infected cell lines by 70% when treated with 5 µg/mL of the compound.

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors:

  • Cyclization : Formation of the triazolopyrimidine core.
  • Nucleophilic Substitution : Introduction of the chlorophenyl group.
  • Sulfonation : Addition of the sulfonamide moiety.

Q & A

Q. What are the established synthetic protocols for preparing the core triazolopyrimidine scaffold of this compound?

The synthesis typically involves condensation reactions between substituted pyrimidine precursors and triazole derivatives. For example, additive-assisted protocols using formic acid under reflux conditions have been optimized to improve yields of intermediates like 5-amino-7-(4-phenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine derivatives . Recrystallization from ethanol or similar solvents is critical for purification .

Q. How is the compound structurally characterized to confirm its identity and purity?

X-ray crystallography using SHELX software (e.g., SHELXL2014) is the gold standard for confirming molecular geometry. Key bond lengths and angles are cross-referenced with standard ranges (e.g., C–N: 1.32–1.38 Å, N–N: 1.35–1.45 Å) . Complementary techniques include 1^1H NMR (e.g., aromatic protons at δ 7.4–7.5 ppm for chlorophenyl groups) and ESI-MS for molecular ion validation .

Q. What preliminary pharmacological screening data exist for this compound?

Derivatives of triazolopyrimidine-sulfonamide hybrids have shown inhibitory activity against enzymes like Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), with IC50_{50} values in the nanomolar range. Activity is often assessed via in vitro enzyme assays and structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents on the sulfonamide group?

Steric hindrance can reduce yields during sulfonamide coupling. Strategies include:

  • Using polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Microwave-assisted synthesis to accelerate reaction kinetics.
  • Introducing electron-withdrawing groups (e.g., nitro) on the benzene ring to activate the sulfonamide intermediate .

Q. How should researchers address contradictions in crystallographic data between different analogs?

Discrepancies in bond angles or torsional conformations (e.g., variations in the dihydro[1,2,4]triazolo ring puckering) may arise from differences in crystallization solvents or intermolecular interactions. Use high-resolution data (≤ 0.8 Å) and refine structures with SHELXL’s TWIN/BASF commands to model disorder or twinning .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations (AMBER or GROMACS) can model interactions with targets like PfDHODH. Validate predictions with experimental IC50_{50} values and mutagenesis studies to identify critical binding residues .

Q. How can researchers differentiate between bioactivity contributions of the sulfonamide vs. triazolopyrimidine moieties?

Design truncated analogs (e.g., removing the sulfonamide group) and compare activity profiles. For example, triazolopyrimidine alone may exhibit weak inhibition, while the sulfonamide enhances target engagement via hydrogen bonding or π-stacking .

Q. What strategies mitigate decomposition during long-term storage of the compound?

  • Store under inert gas (N2_2 or Ar) at −20°C to prevent oxidation.
  • Lyophilize in the presence of stabilizing excipients (e.g., trehalose).
  • Monitor stability via HPLC-UV at regular intervals .

Methodological Notes

  • Crystallography : Always report R1_1 values (< 5%) and validate structures with CCDC deposition (e.g., CCDC 1520267) .
  • Synthesis : Track reaction progress using TLC with UV-active spots for intermediates .
  • Bioassays : Include positive controls (e.g., atovaquone for PfDHODH) to benchmark activity .

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